molecular formula C18H34O3 B1680627 Ricinoleic acid CAS No. 141-22-0

Ricinoleic acid

Cat. No.: B1680627
CAS No.: 141-22-0
M. Wt: 298.5 g/mol
InChI Key: WBHHMMIMDMUBKC-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ricinoleic acid, formally known as 12-hydroxy-9-cis-octadecenoic acid, is a fatty acid that is both an unsaturated omega-9 fatty acid and a hydroxy acid. It is a major component of the seed oil obtained from the castor plant (Ricinus communis L., Euphorbiaceae), which also produces ricin. This compound constitutes about 90% of the fatty acid content in castor oil .

Mechanism of Action

Target of Action

Ricinoleic acid primarily targets the Cannabinoid receptor 1 , Cannabinoid receptor 2 , and Transient receptor potential cation channel subfamily V member 1 in humans . These receptors play crucial roles in various physiological processes, including pain sensation, mood, and memory .

Mode of Action

Upon absorption by the body via the intestinal mucosa, this compound activates the EP3 receptor on the muscle cells of the intestine and uterus, stimulating intestinal activity and labor . This interaction with its targets leads to changes in cellular activity and function .

Biochemical Pathways

It is known to be involved in diverse lipid metabolism pathways, including fatty acid biosynthesis and modification (hydroxylation), lipid traffic, triacylglycerol assembly, acyl editing, and oil-body formation . These pathways are critical for the production and regulation of lipids in the body .

Pharmacokinetics

It is known that this compound is absorbed by the body via the intestinal mucosa . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The activation of specific receptors by this compound leads to various molecular and cellular effects. For instance, it stimulates intestinal activity and labor, indicating its potential use in medical applications . Additionally, this compound is known for its moisturizing characteristics and is thought to help reduce inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in a study on the microbial conversion of castor oil into this compound, it was found that the yield of this compound and oil loss were sensitive to process parameters such as oil concentration, glucose concentration, and calcium chloride concentration . Furthermore, this compound has been used to create environmentally sustainable plasticizers, demonstrating its potential for industrial applications in a variety of environments .

Biochemical Analysis

Biochemical Properties

Ricinoleic acid plays a significant role in various biochemical reactions. It is synthesized through the hydroxylation of oleic acid by the enzyme oleate 12-hydroxylase. This enzyme, encoded by the FAH12 gene, catalyzes the addition of a hydroxyl group to the twelfth carbon of oleic acid, resulting in the formation of this compound . This compound interacts with several biomolecules, including enzymes and proteins involved in lipid metabolism. For instance, it is incorporated into triacylglycerols (TAGs) and phospholipids, influencing the physical properties of cell membranes and lipid droplets .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation . Additionally, this compound has been reported to influence the production of inflammatory mediators, such as prostaglandins and leukotrienes, by modulating the activity of cyclooxygenase and lipoxygenase enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and enzymes. This compound can bind to and activate PPARs, leading to changes in gene expression that affect lipid metabolism and inflammatory responses . Furthermore, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . This inhibition results in decreased fatty acid production and altered cellular lipid composition.

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and energy production. It is metabolized by enzymes such as acyl-CoA synthetase, which converts this compound into ricinoleoyl-CoA. This activated form of this compound can then participate in the synthesis of TAGs and phospholipids, influencing cellular lipid composition and energy storage . Additionally, this compound can be further metabolized to produce various bioactive molecules, such as hydroxy fatty acids and dicarboxylic acids.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, lipid droplets, and cell membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the incorporation of this compound into TAGs occurs in the endoplasmic reticulum, where it is synthesized and assembled into lipid droplets . The presence of this compound in cell membranes can also affect membrane fluidity and permeability, influencing cellular processes such as signal transduction and nutrient transport.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ricinoleic acid can be synthesized through various methods, including the Twitchell and Colgate-Emery processes, alkaline catalysis, transesterification with methyl ricinoleate, and lipase-catalyzed hydrolysis. Among these, the hydrolysis using the enzyme lipozyme TL IM is considered the most effective, achieving a conversion rate of approximately 96.2% .

Industrial Production Methods: Industrial production of this compound primarily involves the saponification or fractional distillation of hydrolyzed castor oil. The process begins with the extraction of castor oil from castor seeds, followed by hydrolysis to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Ricinoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the base-induced cleavage, which involves the initial dehydrogenation of the secondary alcohol to form a ketone. The resulting α,β-unsaturated ketone then undergoes a retro-aldol reaction, leading to the cleavage of the carbon-carbon bond .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Typical reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high content in castor oil and its hydroxyl group, which provides a functional site for various chemical reactions. This makes it highly versatile and valuable in industrial applications .

Properties

CAS No.

141-22-0

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

(Z)-12-hydroxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9-

InChI Key

WBHHMMIMDMUBKC-XFXZXTDPSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O

Isomeric SMILES

CCCCCCC(C/C=C\CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O

Appearance

Solid powder

boiling_point

245 °C at 10 mm Hg

Color/Form

Colorless to yellow viscous liquid

density

0.940 at 27.4 °C/4 °C

melting_point

5.5 °C

Key on ui other cas no.

141-22-0
61789-44-4
10378-04-8

physical_description

Liquid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

27925-02-6

shelf_life

>2 years if stored properly

solubility

3.46 mg/mL at 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

12-D-hydroxy-9-trans-octadecenoic acid
12-hydroxy-9-octadecenic acid
12-hydroxy-9-octadecenoic acid
12-hydroxyoctadec-cis-9-enoic acid
9-octadecenoic acid, 12-hydroxy-, (9E,12R)-
ricinelaidic acid
ricinoleic acid
ricinoleic acid, (R-(E))-isome

vapor_pressure

Vapor pressure: 10 mm Hg at 226 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ricinoleic acid
Reactant of Route 2
Ricinoleic acid
Reactant of Route 3
Ricinoleic acid
Reactant of Route 4
Ricinoleic acid
Reactant of Route 5
Ricinoleic acid
Reactant of Route 6
Ricinoleic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.